(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one
Overview
Description
(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a bromoanilino group and a dimethylpyrrol-1-yl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the intermediate: The initial step involves the synthesis of an intermediate compound, which is often achieved through a condensation reaction between 4-bromoaniline and an appropriate aldehyde or ketone.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(2,5-dimethylpyrrol-1-yl)benzaldehyde under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromoanilino group can be modified to introduce various functional groups, enabling the investigation of structure-activity relationships.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be optimized to enhance its pharmacological properties and target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The bromoanilino group can form hydrogen bonds and hydrophobic interactions with proteins, while the dimethylpyrrol-1-yl phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chloroanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one: This compound is similar in structure but contains a chloro group instead of a bromo group.
(E)-3-(4-fluoroanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one: This compound has a fluoro group in place of the bromo group.
Uniqueness
The presence of the bromo group in (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity to certain biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-15-3-4-16(2)24(15)20-11-5-17(6-12-20)21(25)13-14-23-19-9-7-18(22)8-10-19/h3-14,23H,1-2H3/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSLIDOPSULHY-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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